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Compound of Interest

Compound Name:

N-[4-

(propylsulfamoyl)phenyl]acetamid

e

Cat. No.: B404985 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential biological evaluation of N-[4-(propylsulfamoyl)phenyl]acetamide. Due to the

limited availability of experimental data for this specific molecule, this document combines

established synthetic methodologies for analogous compounds with predicted physicochemical

properties and standardized biological assay protocols.

Chemical Identity and Properties
The formal IUPAC name for the compound is N-[4-(propylsulfamoyl)phenyl]acetamide. It

belongs to the class of sulfonamides, characterized by a sulfonyl group connected to an amine,

and is also an N-aryl acetamide.

Physicochemical Data
As experimental data for this specific compound is not readily available in public databases, the

following properties have been computed using established cheminformatics algorithms. These

values serve as estimations for researchers planning experimental work.
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Property Value Source

IUPAC Name

N-[4-

(propylsulfamoyl)phenyl]aceta

mide

-

Molecular Formula C₁₁H₁₆N₂O₃S -

Molecular Weight 256.32 g/mol Computed

XLogP3 1.2 Predicted

Hydrogen Bond Donor Count 2 Predicted

Hydrogen Bond Acceptor

Count
4 Predicted

Rotatable Bond Count 4 Predicted

Exact Mass 256.08816 g/mol Computed

Synthesis Protocol
The synthesis of N-[4-(propylsulfamoyl)phenyl]acetamide can be achieved via a standard

nucleophilic substitution reaction. The protocol described here is adapted from a general

method for the synthesis of N-substituted sulfamoylacetamides, which involves the reaction of

4-acetamidobenzenesulfonyl chloride with a primary amine.

General Procedure
A facile method for synthesis involves reacting 4-acetamidobenzenesulfonyl chloride with

propylamine in a basic aqueous medium under controlled pH.

Reagents and Materials:

4-Acetamidobenzenesulfonyl chloride

Propylamine

Sodium bicarbonate (NaHCO₃) or other suitable base
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Dichloromethane (DCM) or other suitable organic solvent

Water (H₂O)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer

Separatory funnel

Rotary evaporator

Standard glassware for filtration and purification

Step-by-Step Protocol:

Dissolution: Dissolve 4-acetamidobenzenesulfonyl chloride (1.0 eq) in a suitable organic

solvent such as dichloromethane in a round-bottom flask.

Reaction Mixture: In a separate flask, prepare a solution of propylamine (1.1 eq) and sodium

bicarbonate (1.5 eq) in water.

Addition: Cool the 4-acetamidobenzenesulfonyl chloride solution in an ice bath. Add the

aqueous propylamine solution dropwise to the cooled organic solution with vigorous stirring.

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.

Separate the organic layer.

Extraction: Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to

remove excess amine, followed by a saturated sodium bicarbonate solution, and finally with

brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification: Purify the crude N-[4-(propylsulfamoyl)phenyl]acetamide by recrystallization

from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica

gel.

Potential Biological Activity and Evaluation
Derivatives of N-aryl acetamides and sulfonamides have been reported to exhibit a wide range

of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects.[1][2]

[3] A common initial screening for this class of compounds is the assessment of their

antioxidant potential.

Experimental Protocol: DPPH Free Radical Scavenging
Assay
This protocol describes a standard method to evaluate the in vitro antioxidant activity of the

synthesized compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-

picrylhydrazyl (DPPH) free radical.

Materials and Reagents:

N-[4-(propylsulfamoyl)phenyl]acetamide (Test Compound)

2,2-diphenyl-1-picrylhydrazyl (DPPH)

Methanol or Ethanol

Ascorbic acid (Positive Control)

96-well microplate or cuvettes

Spectrophotometer (capable of reading at ~517 nm)

Step-by-Step Protocol:
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DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution

should have a deep purple color.

Test Compound Preparation: Prepare a stock solution of the synthesized compound in

methanol. Generate a series of dilutions to test a range of concentrations.

Reaction Setup: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution

(e.g., 100 µL).

Initiation of Reaction: Add a corresponding volume of the test compound dilutions (e.g., 100

µL) to the DPPH solution. Also prepare a positive control (using ascorbic acid) and a blank

(using only methanol).

Incubation: Mix gently and incubate the reaction mixtures in the dark at room temperature for

30 minutes.

Measurement: Measure the absorbance of each sample at 517 nm using a

spectrophotometer. The disappearance of the purple color, resulting in a yellowish hue,

indicates radical scavenging activity.[4]

Calculation: Calculate the percentage of radical scavenging activity using the following

formula:

% Inhibition = [(A_blank - A_sample) / A_blank] x 100

Where A_blank is the absorbance of the blank control and A_sample is the absorbance of

the test compound.

IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the test

compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the

DPPH radicals).

Visualizations
The following diagrams illustrate the workflows for the synthesis and a representative biological

assay.
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Caption: General workflow for the synthesis of N-[4-(propylsulfamoyl)phenyl]acetamide.
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Caption: Experimental workflow for the DPPH free radical scavenging assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b404985?utm_src=pdf-body-img
https://www.benchchem.com/product/b404985?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b404985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Organic Syntheses Procedure [orgsyn.org]

2. chembk.com [chembk.com]

3. hoffmanchemicals.com [hoffmanchemicals.com]

4. N-(n-Propyl)acetamide (CAS 5331-48-6) - Chemical & Physical Properties by Cheméo
[chemeo.com]

To cite this document: BenchChem. [An In-depth Technical Guide to N-[4-
(propylsulfamoyl)phenyl]acetamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b404985#iupac-name-for-n-4-propylsulfamoyl-phenyl-
acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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